molecular formula C10H9F2N3 B1417010 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine CAS No. 1019011-31-4

3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B1417010
CAS No.: 1019011-31-4
M. Wt: 209.2 g/mol
InChI Key: KKJUZXZGURNPFX-UHFFFAOYSA-N
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Description

3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which is further substituted with a methyl group and an amine group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Biochemical Analysis

Biochemical Properties

3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory responses, such as inducible nitric oxide synthase (iNOS) . The compound’s interaction with iNOS prevents the dimerization of the enzyme, thereby reducing the production of nitric oxide, a key mediator in inflammation .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in macrophage-like RAW264.7 cells, the compound inhibits nitric oxide production, which is crucial for immune response regulation . Additionally, it has been observed to affect the permeability of cell membranes, impacting the growth and survival of certain cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of iNOS, preventing its dimerization and subsequent nitric oxide production . This inhibition is achieved without affecting the transcription and translation of the enzyme . Furthermore, the compound’s interaction with cell membranes alters their permeability, affecting cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound in vitro has demonstrated sustained inhibition of nitric oxide production and consistent effects on cell membrane permeability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nitric oxide production without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential damage to liver and kidney tissues . The threshold for these adverse effects varies depending on the animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of various metabolites, which are subsequently excreted through the kidneys .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic anion transporters . Once inside the cells, it binds to intracellular proteins, which facilitate its distribution to various cellular compartments . The compound’s localization and accumulation within tissues depend on the expression levels of these transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals . These interactions and localizations are crucial for the compound’s activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone used is 1-(2,4-difluorophenyl)-3-methyl-1,3-propanedione.

    Substitution Reaction: The resulting pyrazole is then subjected to a substitution reaction with an appropriate amine, such as methylamine, to introduce the amine group at the 5-position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-substituted pyrazole derivatives.

Scientific Research Applications

3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine
  • 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-3-amine
  • 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-2-amine

Uniqueness

3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(2,4-difluorophenyl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3/c1-15-10(13)5-9(14-15)7-3-2-6(11)4-8(7)12/h2-5H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJUZXZGURNPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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